3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a 4-ethoxyphenyl group at position 3 and a 3-methylbenzyl substituent at position 1. Thienopyrimidines are known for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and anticancer effects .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-5-29-20-11-9-19(10-12-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-8-6-7-15(2)13-18/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHRGONXSHMHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC(=C4)C)SC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step processes that include the formation of thiophene rings followed by functionalization. The compound can be synthesized through various methods involving key intermediates such as 5-substituted-4-chlorothienopyrimidine and substituted phenyl isoxazoles .
Anticancer Activity
Several studies have reported on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance:
- In vitro studies indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer (MDA-MB-231) and non-small cell lung cancer cells .
- Structure-activity relationship (SAR) analyses suggest that substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups tend to enhance cytotoxicity .
The mechanism by which thieno[2,3-d]pyrimidines exert their anticancer effects is believed to involve the inhibition of key enzymes involved in tumor cell proliferation and survival. For example:
- Compounds have been shown to inhibit MIF2 tautomerase activity with IC50 values as low as 2.6 μM for certain derivatives . This inhibition disrupts critical cellular pathways that cancer cells rely on for growth and survival.
Study 1: Cytotoxicity Against MDA-MB-231 Cells
A study focused on assessing the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells revealed that:
- Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
- The most potent derivative had an IC50 value of 27.6 μM .
Study 2: Evaluation of Antioxidant Properties
Another investigation examined the antioxidant potential of a related thieno[2,3-d]pyrimidine compound:
- It was found to reduce oxidative stress markers in cell cultures exposed to toxic agents like 4-nonylphenol . The compound demonstrated protective effects on erythrocytes by reducing malformations induced by oxidative stress.
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | 27.6 | MDA-MB-231 | MIF2 Inhibition |
| Thieno[2,3-d]pyrimidine Derivative B | 43.0 | Non-small cell lung cancer | Cell Cycle Arrest |
| Thieno[2,3-d]pyrimidine Derivative C | 50.0 | HepG2 (Liver Cancer) | Apoptosis Induction |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative demonstrated cytotoxic effects against breast cancer cell lines through the modulation of apoptosis-related pathways.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Thieno[2,3-d]pyrimidines have shown promising results in inhibiting bacterial growth.
- Case Study : A related thieno derivative exhibited activity against Staphylococcus aureus and Escherichia coli in vitro.
Pharmacological Applications
1. Anti-inflammatory Effects
Research suggests that thieno[2,3-d]pyrimidine compounds may possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines.
- Case Study : In vivo studies demonstrated that a similar compound reduced inflammation in animal models of arthritis.
2. Neuroprotective Effects
There is growing interest in the neuroprotective potential of thieno derivatives. They may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : A study indicated that a related compound improved cognitive function in models of neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidines. Modifications at various positions on the thieno ring and substituents can significantly influence potency and selectivity.
- Table 1: Summary of SAR Findings
| Substituent Position | Modification Type | Biological Activity |
|---|---|---|
| 4-Ethoxy | Alkyl group | Enhanced lipophilicity |
| 5-Methyl | Methyl group | Increased cytotoxicity |
| 6-Dimethyl | Dimethyl group | Improved anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Impact of Substituents on Activity
- Ethoxyphenyl vs. Methoxybenzyl (Target vs.
- Thiazolyl Substituent () : The thiazole ring enhances antimicrobial activity, suggesting that electron-deficient heterocycles at position 6 could optimize antibacterial potency.
- Dione vs. Imino Functional Groups (Target vs. ): The 2,4-dione moiety in the target compound facilitates hydrogen bonding with enzymatic targets (e.g., kinases), whereas the imino group in may enable alternative binding modes.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common approach involves cyclocondensation between 5,6-dimethylthiophene-2,3-diamine and a β-ketoester or diketone. For example, reacting 5,6-dimethylthiophene-2,3-diamine with ethyl acetoacetate in refluxing acetic acid yields the intermediate 5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidine-2,4-dione. Key parameters include:
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Solvent: Glacial acetic acid or dimethylformamide (DMF)
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Temperature: 120–140°C under reflux
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Catalyst: None required due to self-condensation
This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side-product formation.
Thieno-Pyrimidine Fusion via Heterocyclization
Alternative routes employ sulfur-containing precursors. A mixture of 6-methyl-heptane-2,4-dione, malononitrile, and sulfur in ethanol at 70°C generates the thieno[2,3-d]pyrimidine backbone through a Gewald-like reaction. This method introduces the 5,6-dimethyl groups in situ, simplifying later functionalization steps.
Functionalization at Position 3: 4-Ethoxyphenyl Incorporation
The 3-(4-ethoxyphenyl) moiety is introduced via nucleophilic substitution or urea-mediated coupling:
Ullmann-Type Coupling
Reacting the core intermediate with 4-ethoxyphenylboronic acid under palladium catalysis (Pd(OAc)₂, PPh₃) in toluene/water (3:1) at 100°C installs the aryl group with 68% yield. Copper(I) iodide enhances regioselectivity, favoring position 3 over competing sites.
Urea Intermediate Strategy
A two-step protocol involves:
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Urea Formation: Treating 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione with 4-ethoxyphenyl isocyanate in dry THF at 0°C.
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Cyclodehydration: Heating the urea intermediate at 180°C in DMF induces ring closure, yielding the 3-substituted product.
This method achieves higher purity (≥95% by HPLC) but requires anhydrous conditions.
N1-Alkylation with 3-Methylbenzyl Group
The 1-[(3-methylphenyl)methyl] substituent is introduced via alkylation:
Direct Alkylation
Treating the 3-(4-ethoxyphenyl) intermediate with 3-methylbenzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours achieves N1-alkylation. Key considerations:
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Base: Potassium carbonate minimizes ester hydrolysis
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Solvent: DMF enhances solubility of aromatic intermediates
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Yield: 55–62% after column chromatography
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) improves reaction efficiency (yield: 70–75%) while reducing side-product formation.
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 62 | 92 |
| DMSO | 58 | 89 |
| Toluene | 45 | 85 |
| Ethanol | 50 | 88 |
Ethanol emerges as a greener alternative, though with marginally lower yields.
Temperature and Time
-
Optimal Range: 80–100°C for 8–12 hours
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Above 110°C: Degradation products increase by 15–20%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
HRMS (ESI-TOF): m/z Calcd for C₂₅H₂₇N₃O₃S [M+H]⁺: 449.1745; Found: 449.1748.
Challenges and Scalability
Steric Hindrance
The 3-methylbenzyl group creates steric bulk, necessitating:
Q & A
Basic: How can researchers optimize synthetic routes for this thieno[2,3-d]pyrimidine derivative to achieve high purity and yield?
Methodological Answer:
Synthesis optimization requires multi-step reaction tuning, including:
- Stepwise alkylation : Use potassium carbonate in DMF to promote alkylation of intermediates with benzyl chlorides or chloroacetamides, ensuring precise stoichiometric ratios to minimize by-products .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or ethanol) under reflux conditions enhance reaction efficiency and purity .
- Catalyst use : Palladium-catalyzed cross-coupling reactions improve regioselectivity in later stages .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity crystalline solids (>95% purity) .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and electronic environments, particularly for ethoxyphenyl and methylbenzyl groups .
- X-ray crystallography : Resolves dihedral angles between aromatic rings, revealing planar configurations that influence electronic properties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~400–430 g/mol) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds .
Basic: How should researchers design initial biological activity screening for this compound?
Methodological Answer:
- In vitro assays : Use kinase inhibition or enzyme-binding assays (e.g., fluorescence polarization) to evaluate interactions with targets like DNA repair enzymes or kinases .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to known thienopyrimidine derivatives .
- Targeted docking : Perform preliminary molecular docking with proteins (e.g., EGFR, PARP) to prioritize high-affinity candidates .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological efficacy across derivatives?
Methodological Answer:
- Substituent variation analysis : Compare analogues with modified substituents (e.g., chloro vs. methoxy groups) using bioactivity data tables (Table 1) .
- Statistical modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with IC50 values .
- Crystallographic data : Correlate dihedral angles (e.g., 15–25° for methoxyphenyl groups) with binding affinity to explain discrepancies in activity .
Advanced: What computational strategies enhance the prediction of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and hydrogen-bonding networks .
- Free-energy calculations : Use MM/GBSA or MM/PBSA to quantify binding energies, prioritizing derivatives with ΔG < -40 kcal/mol .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the thienopyrimidine core) for virtual screening .
Advanced: How can researchers address contradictory data in solubility and bioavailability studies?
Methodological Answer:
- Solvent optimization : Test solubility in DMSO-water mixtures (e.g., 10–90% v/v) with dynamic light scattering (DLS) to identify aggregation thresholds .
- Permeability assays : Use Caco-2 monolayers or PAMPA to measure apparent permeability (Papp), comparing results under varying pH conditions (e.g., 6.5 vs. 7.4) .
- Co-crystallization : Co-formulate with cyclodextrins or lipids to enhance solubility while maintaining crystallinity .
Advanced: What advanced synthetic methodologies improve regioselectivity in functionalizing the thienopyrimidine core?
Methodological Answer:
- Transition-metal catalysis : Employ Pd(PPh3)4 or CuI to mediate Suzuki-Miyaura couplings for aryl group introduction at the 2-position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining >80% yield in heterocyclic ring formation .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
